molecular formula C23H26ClN7O B3731829 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Cat. No.: B3731829
M. Wt: 452.0 g/mol
InChI Key: HFMYRFWVYTZFHU-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a bipyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions to form the 4-(4-chlorophenyl)piperazine intermediate.

    Bipyrimidine Core Construction: The bipyrimidine core is synthesized through a series of condensation reactions involving appropriate pyrimidine precursors.

    Final Coupling: The final step involves coupling the piperazine derivative with the bipyrimidine core in the presence of a suitable catalyst and under specific temperature and pressure conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or pyrrolidine derivatives.

Scientific Research Applications

2-[4-(4-Chlorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Studies: The compound is used in research to understand its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Bromophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one
  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one

Uniqueness

The uniqueness of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one lies in its specific substitution pattern and the presence of both piperazine and pyrrolidine rings, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O/c1-16-19(15-25-22(26-16)30-8-2-3-9-30)20-14-21(32)28-23(27-20)31-12-10-29(11-13-31)18-6-4-17(24)5-7-18/h4-7,14-15H,2-3,8-13H2,1H3,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMYRFWVYTZFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)Cl)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 2
Reactant of Route 2
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 3
Reactant of Route 3
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 4
Reactant of Route 4
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 5
Reactant of Route 5
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 6
Reactant of Route 6
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

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